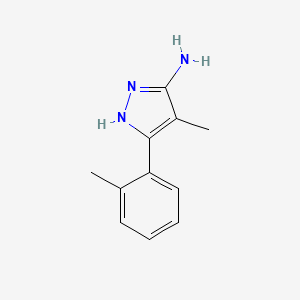

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine

Description

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 4-position and a 2-methylphenyl substituent at the 3-position of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Propriétés

IUPAC Name |

4-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKAZJXKYSYMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of hydrazines with 1,3-diketones. One common method is the reaction of 2-methylphenylhydrazine with 4-methyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Applications De Recherche Scientifique

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Substituent Positional Isomers

- 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine (Positional Isomer): The methyl group on the phenyl ring shifts from the 2- to the 3-position. This minor structural change alters steric and electronic properties.

Heteroaromatic Ring Substitutions

- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine :

Replacing the 2-methylphenyl group with a thienyl moiety introduces sulfur’s electron-rich character. Thiophene’s lower aromaticity compared to benzene may reduce π-π stacking interactions but improve solubility in polar solvents . - 4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine :

The furan ring’s oxygen atom enhances hydrogen-bonding capacity, which could influence crystallinity and molecular recognition in supramolecular assemblies .

Electron-Donating and Withdrawing Groups

- 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine :

The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s acidity (lower pKa) and altering its pharmacokinetic properties compared to the methyl-substituted analogue .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- 3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine : Melting point = 212°C, attributed to strong intermolecular interactions from the diazenyl group .

- 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride : Expected higher solubility in aqueous media due to the hydrochloride salt form .

NMR Chemical Shifts

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly affect $ ^1H $- and $ ^{13}C $-NMR shifts. For example:

- The 2-methylphenyl group in the target compound would deshield nearby protons due to its electron-donating nature, contrasting with electron-withdrawing groups like trifluoromethyl .

Comparative Data Table

Activité Biologique

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and comparative studies with similar compounds.

Biological Properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects . The compound's ability to inhibit biofilm formation further highlights its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of enzymes involved in inflammatory pathways. Its mechanism of action may involve the modulation of specific molecular targets, leading to reduced inflammation . The structural characteristics of this compound contribute to its unique biological profile, differentiating it from other pyrazole derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors associated with inflammatory processes and microbial resistance. Ongoing research aims to elucidate these mechanisms further, which are critical for understanding the compound's therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is necessary. Below is a summary table comparing key features:

This table illustrates that while other compounds exhibit some biological activity, none match the potency and dual-action profile of this compound.

Case Studies

Several case studies have focused on the application of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives, including this compound, for their efficacy against bacterial strains. Results indicated that this compound was among the most effective, showcasing its potential for therapeutic applications in treating bacterial infections .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.